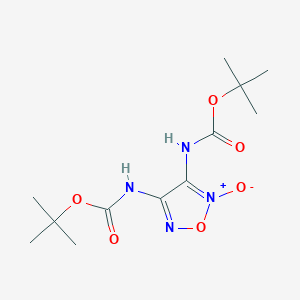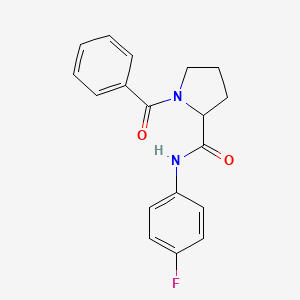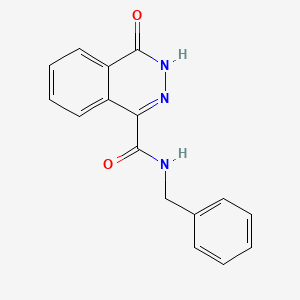methanone](/img/structure/B5978039.png)
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as CPFM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPFM belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Mechanism of Action
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone acts as a positive allosteric modulator of the dopamine D1 receptor, sigma-1 receptor, and NMDA receptor. It enhances the activity of these receptors, leading to increased neurotransmitter release and improved cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models. It has also been shown to exhibit neuroprotective effects and reduce oxidative stress in the brain. This compound has been found to increase the expression of BDNF, which is important for neuroplasticity and neuronal survival. It has also been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is important for the survival and function of dopaminergic neurons.
Advantages and Limitations for Lab Experiments
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, there are also limitations to the use of this compound in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. This compound may also have off-target effects on other receptors in the brain, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on [1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone. Further studies are needed to determine its safety and efficacy in humans. This compound could potentially be used in the treatment of various neurological and psychiatric disorders, and more research is needed to explore its potential in these areas. Future studies could also focus on understanding the molecular mechanisms underlying the effects of this compound on the brain and identifying new targets for drug development.
Synthesis Methods
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone can be synthesized by reacting 2,5-difluorobenzaldehyde with 1-cyclopenten-1-carboxylic acid followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to modulate the activity of certain receptors in the brain, including the dopamine D1 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
[1-(cyclopentene-1-carbonyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-14-7-8-16(20)15(10-14)17(22)13-6-3-9-21(11-13)18(23)12-4-1-2-5-12/h4,7-8,10,13H,1-3,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIASZBXCWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)


![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5978010.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)

![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)
